molecular formula C5H11ClOS B13690293 (3-(Chloromethoxy)propyl)(methyl)sulfane

(3-(Chloromethoxy)propyl)(methyl)sulfane

Cat. No.: B13690293
M. Wt: 154.66 g/mol
InChI Key: XRIANQWHJLXKEA-UHFFFAOYSA-N
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Description

(3-(Chloromethoxy)propyl)(methyl)sulfane is an organic compound with the molecular formula C5H11ClOS It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Chloromethoxy)propyl)(methyl)sulfane typically involves the reaction of 3-chloropropanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the methylthiol group, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(Chloromethoxy)propyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Chloromethoxy)propyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Chloromethoxy)propyl)(methyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The chlorine atom can participate in substitution reactions, modifying the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl propyl sulfide: Similar structure but lacks the chloromethoxy group.

    Ethyl methyl sulfide: Similar sulfur-containing compound with different alkyl groups.

    Propyl methyl sulfide: Another sulfur-containing compound with a different alkyl chain.

Uniqueness

(3-(Chloromethoxy)propyl)(methyl)sulfane is unique due to the presence of both a chloromethoxy group and a methylsulfane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

1-(chloromethoxy)-3-methylsulfanylpropane

InChI

InChI=1S/C5H11ClOS/c1-8-4-2-3-7-5-6/h2-5H2,1H3

InChI Key

XRIANQWHJLXKEA-UHFFFAOYSA-N

Canonical SMILES

CSCCCOCCl

Origin of Product

United States

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